5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione
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Overview
Description
5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione is a heterocyclic compound with a pyrimidine core structure
Preparation Methods
The synthesis of 5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar compounds to 5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione include other pyrimidine derivatives such as:
5-Fluorouracil: A well-known anticancer agent.
Cytosine: A component of nucleic acids.
Thymine: Another nucleic acid component.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-dibutyl-4-hydroxy-N,N'-dimethyl-2,6-dioxopyrimidine-5-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3/c1-5-7-9-18-13(20)11(12(16-3)17-4)14(21)19(15(18)22)10-8-6-2/h20H,5-10H2,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHFMSQQPAVYKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=NC)NC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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